![molecular formula C9H6N2O3 B1582367 6-Nitroquinolin-4-ol CAS No. 23432-42-0](/img/structure/B1582367.png)
6-Nitroquinolin-4-ol
Overview
Description
6-Nitroquinolin-4-ol is an organic compound with the molecular formula C₉H₆N₂O₃. It is a derivative of quinoline, characterized by the presence of a nitro group at the 6-position and a hydroxyl group at the 4-position. This compound is of significant interest due to its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitroquinolin-4-ol typically involves the nitration of quinolin-4-ol. One common method includes the reaction of quinolin-4-ol with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and alternative solvents may also be explored to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
6-Nitroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 6-aminoquinolin-4-ol.
Substitution: The hydroxyl group at the 4-position can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinolin-4-one derivatives.
Reduction: 6-Aminoquinolin-4-ol.
Substitution: Various alkylated or acylated derivatives of this compound.
Scientific Research Applications
Chemical Properties and Structure
6-Nitroquinolin-4-ol is characterized by the presence of a nitro group at the 6-position and a hydroxyl group at the 4-position of the quinoline ring. Its molecular formula is , with a molecular weight of approximately 194.16 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.
Chemistry
- Synthesis of Complex Molecules : this compound serves as an important intermediate in the synthesis of more complex quinoline derivatives. It can undergo various reactions such as oxidation, reduction, and substitution to yield numerous derivatives with distinct properties .
Biology
- Antimicrobial Activity : The compound has been studied for its potential antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. For example, synthesized derivatives of this compound showed significant antibacterial effects against Escherichia coli and Bacillus cereus .
- Anticancer Properties : Studies have demonstrated that this compound can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Its ability to interact with cellular components makes it a candidate for further investigation in cancer therapeutics .
Medicine
- Therapeutic Agent Development : Ongoing research explores the potential of this compound as a therapeutic agent for treating infections and cancer. Its mechanism of action includes inhibition of key enzymes and disruption of cellular processes, which are critical for microbial growth and cancer cell proliferation .
Industry
- Dyes and Pigments Production : The compound is utilized in the production of dyes and pigments due to its vibrant color properties and stability under various conditions. This application highlights its industrial relevance beyond medicinal chemistry .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Activity Against E. coli | Activity Against Bacillus cereus | Activity Against Fungi |
---|---|---|---|
VIa | + | +++ | + |
VIb | + | ++ | - |
VIIa | ++ | +++ | + |
VIIb | - | + | ++ |
Note: Activity is indicated as follows: + (low), ++ (moderate), +++ (high) .
Table 2: Comparison with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
Nitroxoline | Hydroxyquinoline derivative | Antimicrobial |
8-Nitroquinoline | Distinct chemical properties | Antimicrobial |
5-Nitroquinoline | Used in pharmaceutical synthesis | Antimicrobial |
7-Methoxy-6-nitroquinolin-4-ol | Methoxy group addition enhances reactivity | Anticancer |
Case Studies
- Antimicrobial Efficacy Study : A study conducted on newly synthesized derivatives of this compound demonstrated significant antimicrobial activity against various bacterial strains, indicating its potential use in developing new antibiotics .
- Cancer Cell Line Inhibition : Research involving human cancer cell lines revealed that certain derivatives could induce apoptosis, suggesting their utility in cancer therapy development.
- Industrial Application Assessment : Analysis of the dye production process incorporating this compound highlighted its effectiveness in creating stable colorants used in textiles.
Mechanism of Action
The mechanism of action of 6-Nitroquinolin-4-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of key enzymes and disruption of cellular processes, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Nitroxoline: A hydroxyquinoline derivative with similar antimicrobial properties.
8-Nitroquinoline: Another nitroquinoline derivative with distinct chemical and biological properties.
5-Nitroquinoline: Known for its use in the synthesis of various pharmaceuticals.
Uniqueness
6-Nitroquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Biological Activity
6-Nitroquinolin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and antitumor properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound contains a quinoline ring with a nitro group at position 6 and a hydroxyl group at position 4. This specific arrangement of functional groups contributes to its biological reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Nitro Group Reduction : The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects.
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological targets, enhancing binding affinity and potentially increasing biological activity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties against various bacterial and fungal strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria as well as fungi:
Compound | Bacterial Strains | Fungal Strains | Activity |
---|---|---|---|
This compound | Bacillus cereus | Aspergillus niger | Moderate |
This compound | Escherichia coli | Aspergillus flavus | Good |
Most synthesized derivatives showed moderate to good activity against these microorganisms, indicating the potential for development as an antimicrobial agent .
Antitumor Activity
In vitro studies have also shown that this compound possesses antitumor properties. It has been tested against various cancer cell lines, demonstrating the ability to inhibit cell growth and induce apoptosis. For example, compounds derived from this structure have been screened against breast cancer cell lines, revealing significant antiproliferative effects:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.51 | Induction of apoptosis |
SKBR3 | 8.50 | Cell cycle arrest in G2-M phase |
These findings suggest that derivatives of this compound could serve as promising candidates for anticancer therapies .
Case Studies
- Antimicrobial Study : A series of derivatives were synthesized and tested for their antimicrobial activity. The results indicated that modifications to the quinoline structure could enhance efficacy against specific pathogens, particularly in the context of multi-drug resistant strains .
- Antitumor Efficacy : In a study involving the treatment of human lung adenocarcinoma A549 cells with 4-nitroquinoline-1-oxide (a related compound), researchers observed changes in protein expression associated with increased sensitivity to chemotherapeutic agents. This suggests that compounds like this compound may similarly modulate cellular responses in cancer therapy contexts .
Properties
IUPAC Name |
6-nitro-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9-3-4-10-8-2-1-6(11(13)14)5-7(8)9/h1-5H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCGVNRWZOHFTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70946087 | |
Record name | 6-Nitroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70946087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>28.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID17504570 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
23432-42-0 | |
Record name | 6-Nitro-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23432-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 23432-42-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78445 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Nitroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70946087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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